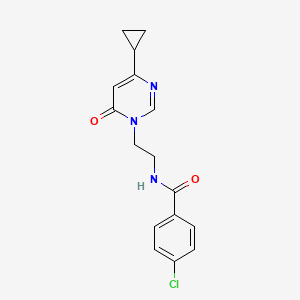

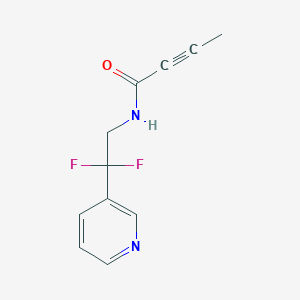

![molecular formula C24H27N3O2S B2397832 1-[3-[[4-(Cyclohexylamino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone CAS No. 688355-07-9](/img/structure/B2397832.png)

1-[3-[[4-(Cyclohexylamino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-[3-[[4-(Cyclohexylamino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone” is a derivative of quinazolinone . Quinazolinones are noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization . They are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .

Synthesis Analysis

Quinazolinones can be synthesized through various methods. One efficient approach to quinazolin-4 (3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis

Quinazolinones are formed by fusion of a benzene ring with a 2-pyrimidinone ring . They are considered as a crucial scaffold of compounds with various therapeutic and biological activities .Chemical Reactions Analysis

Quinazolinones have a wide range of biological activities including antimicrobial, antimalarial, anticonvulsant, anticancer, antileishmanial, anti-inflammatory, etc . The chemical reactions of quinazolinones involve various synthesis protocols and chemical modifications .Physical And Chemical Properties Analysis

Quinazolinones are significant heterocyclic compounds due to their potential pharmaceutical and biological activities . They reveal various medicinal properties such as analgesic, anti-inflammatory, and anticancer activities, as well as antimicrobial activity .Scientific Research Applications

Synthesis and Biological Activities

Synthesis Approaches

The synthesis of quinazolinone derivatives, including compounds structurally related to "1-[3-[[4-(Cyclohexylamino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone," involves reactions that yield a variety of biologically active molecules. These synthetic strategies may involve alkylation, condensation, and heterocyclization processes to introduce diverse substituents, aiming to explore their effect on biological activity (Saleh et al., 2004).

Antimicrobial and Antitubercular Activities

Compounds synthesized from quinazolinone scaffolds have been evaluated for their antimicrobial and antitubercular properties. Studies on substituted benzo[h]quinazolines and related structures have shown significant activity against Mycobacterium tuberculosis, suggesting their potential as therapeutic agents against tuberculosis (Maurya et al., 2013).

Anticancer Properties

Research into quinazolinone derivatives has also uncovered potent anticancer activity. For instance, specific modifications to the quinazolinone structure have demonstrated significant antiproliferative effects against cancer cell lines, suggesting the potential of these compounds in cancer therapy (Suzuki et al., 2020).

Structural Analysis and Modification

Molecular Design

The design of quinazolinone derivatives often involves regioselective synthesis and structural modifications to explore their interactions with biological targets. Studies have utilized various synthetic approaches to create compounds with specific structural features, aiming to optimize their biological activities (Gupta & Chaudhary, 2015).

Chemical Properties and Applications

The exploration of the chemical properties of quinazolinone derivatives extends to their optical, thermal, and electronic characteristics, which are crucial for their potential applications in medicinal chemistry and materials science (Shruthi et al., 2019).

Mechanism of Action

Target of Action

It is known that quinazolinone derivatives, which this compound is a part of, have been associated with a broad spectrum of biological activities including antimicrobial, antimalarial, anticonvulsant, anticancer, and anti-inflammatory effects .

Mode of Action

For instance, some quinazolinones can inhibit the function of certain enzymes, disrupt cell division, or interfere with DNA synthesis .

Biochemical Pathways

For example, in their role as anticancer agents, quinazolinones may affect pathways related to cell division and growth .

Result of Action

For instance, as anticancer agents, they may induce cell death or inhibit cell division .

Future Directions

Quinazolinones have attracted the interest of medicinal chemists due to their wide range of biological activities and their potential for drug discovery . Future research may focus on the development of novel quinazolinone derivatives with enhanced biological activities and improved safety profiles .

properties

IUPAC Name |

1-[3-[[4-(cyclohexylamino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O2S/c1-16(28)17-12-13-22(29-2)18(14-17)15-30-24-26-21-11-7-6-10-20(21)23(27-24)25-19-8-4-3-5-9-19/h6-7,10-14,19H,3-5,8-9,15H2,1-2H3,(H,25,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIEFTAVMOPETGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OC)CSC2=NC3=CC=CC=C3C(=N2)NC4CCCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-[[4-(Cyclohexylamino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

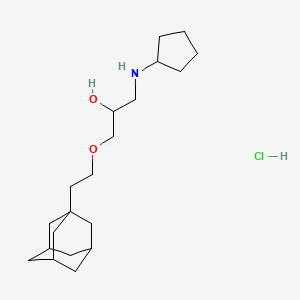

![N-(2-bromobenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2397750.png)

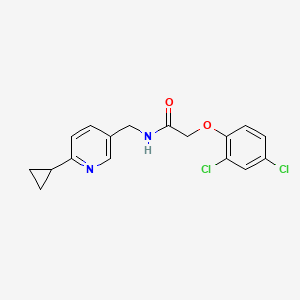

![7-Tert-butyl-4-methyl-2-propylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2397753.png)

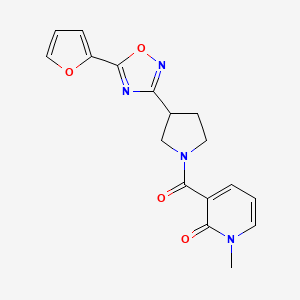

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2397756.png)

![3-cyclopropyl-1-{1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2397763.png)

![N-(2,3-dimethoxyphenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2397765.png)

![2-cyano-N-[(hydroxyimino)methyl]-3-(2-thienyl)acrylamide](/img/structure/B2397770.png)

![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2397771.png)